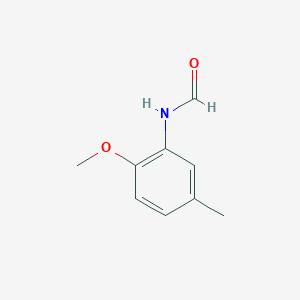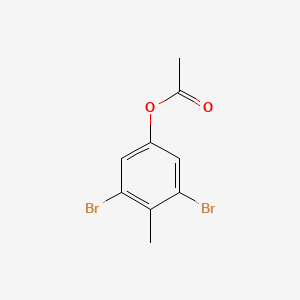
Diethyl 2-(3,5-di-t-butyl-4-hydroxybenzylidene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group substituted with tert-butyl groups and a hydroxy group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with diethyl malonate. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the benzylidene linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The benzylidene group can be reduced to yield the corresponding dihydro derivative.
Substitution: The tert-butyl groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzylidene malonic acid esters.
Scientific Research Applications
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxy group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester is largely dependent on its structural features. The hydroxy group can participate in hydrogen bonding and redox reactions, while the benzylidene group can interact with various molecular targets. These interactions can modulate biological pathways and influence the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3,5-di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
3,5-di-tert-butyl-4-hydroxybenzoic acid: Shares similar structural features but lacks the benzylidene and malonic ester groups.
2-(3,5-di-tert-butyl-4-hydroxyphenyl)methylene-4-cyclopentene-1,3-dione: Another compound with a similar benzylidene structure.
Uniqueness
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester is unique due to the combination of its benzylidene, hydroxy, and malonic ester groups
Properties
CAS No. |
22014-02-4 |
|---|---|
Molecular Formula |
C22H32O5 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
diethyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C22H32O5/c1-9-26-19(24)15(20(25)27-10-2)11-14-12-16(21(3,4)5)18(23)17(13-14)22(6,7)8/h11-13,23H,9-10H2,1-8H3 |
InChI Key |
CZCRNTZQHFDOBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)

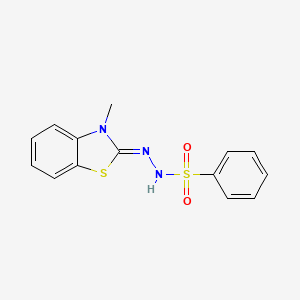



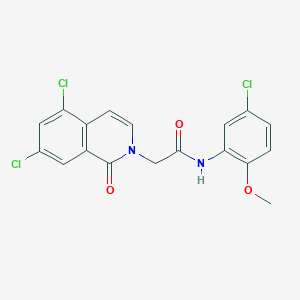
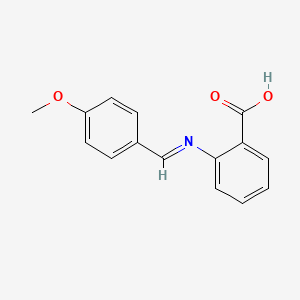

![propyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11959544.png)
